Vaccenic Acid Ethyl-d5 Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Vaccenic Acid Ethyl-d5 Ester can be synthesized through esterification reactions. One common method involves the reaction of vaccenic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Vaccenic Acid Ethyl-d5 Ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Vaccenic Acid Ethyl-d5 Ester is used in various scientific research fields:

Chemistry: It serves as a reference standard in analytical chemistry for the quantification and identification of fatty acids.

Biology: The compound is used in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.

Medicine: Research on the effects of trans fatty acids on human health often utilizes this compound as a model compound.

Industry: It is used in the development of nutritional supplements and functional foods

Mechanism of Action

The mechanism of action of Vaccenic Acid Ethyl-d5 Ester involves its incorporation into lipid membranes and metabolic pathways. It can be metabolized to rumenic acid, a conjugated linoleic acid with anticarcinogenic properties. The compound may also interact with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and gene expression .

Comparison with Similar Compounds

Similar Compounds

Cis-Vaccenic Acid: A stereoisomer of vaccenic acid found in sea buckthorn oil.

Rumenic Acid: A conjugated linoleic acid derived from vaccenic acid with anticarcinogenic properties.

Palmitoleic Acid: An omega-7 fatty acid similar in structure to vaccenic acid.

Uniqueness

Vaccenic Acid Ethyl-d5 Ester is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This feature distinguishes it from other similar compounds and enhances its utility in scientific research .

Biological Activity

Vaccenic Acid Ethyl-d5 Ester (VAEE) is a derivative of vaccenic acid, a trans fatty acid primarily found in ruminant fats and dairy products. This compound has garnered attention due to its potential biological activities, particularly in the context of metabolic health, inflammation, and antimicrobial properties. This article reviews the current understanding of the biological activity of VAEE, supported by various studies and case analyses.

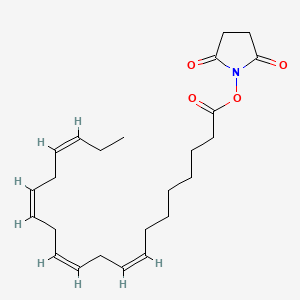

Vaccenic acid is characterized by its unique structure, which includes a trans double bond configuration at the 11th carbon position. The ethyl-d5 ester form enhances its stability and allows for easier detection in biological studies. Its chemical formula is C19H36O2 with a molecular weight of approximately 300.49 g/mol.

1. Anti-inflammatory Effects

Recent research indicates that vaccenic acid can suppress intestinal inflammation. A study involving JCR:LA-cp rats demonstrated that VAEE reduced levels of 2-arachidonoylglycerol (2-AG), an endocannabinoid associated with inflammation, while increasing levels of anandamide and other non-cannabinoid signaling molecules like oleoylethanolamide and palmitoylethanolamide . This modulation suggests that VAEE may activate beneficial pathways through the endocannabinoid system, potentially alleviating conditions related to metabolic syndrome such as dyslipidemia and low-grade inflammation.

2. Lipid Metabolism

VAEE has been shown to influence lipid metabolism significantly. It appears to enhance lipid-lowering effects by activating peroxisome proliferator-activated receptors (PPARs), which are crucial for fatty acid metabolism . In experimental models, VAEE has demonstrated the ability to reduce ectopic lipid accumulation in tissues, indicating its potential utility in managing obesity-related disorders.

3. Antimicrobial Properties

VAEE exhibits antimicrobial activity against various microorganisms. In vitro studies have suggested that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in food preservation and therapeutic applications . This property is particularly relevant given the increasing interest in natural antimicrobial agents as alternatives to synthetic preservatives.

Case Study 1: Intestinal Health

In a controlled study with JCR:LA-cp rats fed diets supplemented with VAEE, significant reductions in markers of intestinal inflammation were observed. The study highlighted how VAEE supplementation resulted in lower levels of pro-inflammatory cytokines such as TNFα and interleukin-1β, suggesting a protective role against inflammatory bowel diseases .

Case Study 2: Metabolic Syndrome

Another investigation focused on the effects of VAEE on metabolic syndrome parameters. Participants receiving dietary supplements containing VAEE showed improved lipid profiles and reduced insulin resistance compared to those on standard diets. These findings support the hypothesis that VAEE may play a role in mitigating metabolic disorders through its effects on lipid metabolism and inflammatory pathways .

Research Findings

Properties

Molecular Formula |

C24H35NO4 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate |

InChI |

InChI=1S/C24H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h3-4,6-7,9-10,12-13H,2,5,8,11,14-21H2,1H3/b4-3-,7-6-,10-9-,13-12- |

InChI Key |

ZNCPWTOTRSZCDS-LTKCOYKYSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)ON1C(=O)CCC1=O |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCCCC(=O)ON1C(=O)CCC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.